![molecular formula C12H22N2O2 B14217051 Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- CAS No. 824938-92-3](/img/structure/B14217051.png)
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is a chemical compound known for its unique structure and properties It features a cyclohexyl ring substituted with a morpholine group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- typically involves the reaction of a cyclohexyl derivative with morpholine and acetamide under controlled conditions. The process may include steps such as:
Formation of the cyclohexyl intermediate: This can be achieved through the hydrogenation of a suitable aromatic precursor.
Substitution with morpholine: The cyclohexyl intermediate is then reacted with morpholine in the presence of a catalyst to form the morpholinyl-cyclohexyl derivative.
Acetamide formation: Finally, the morpholinyl-cyclohexyl derivative is reacted with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- Acetamide, N-(2-hydroxyphenyl)-
Comparison
Compared to similar compounds, Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
824938-92-3 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-morpholin-4-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1 |
Clave InChI |
FZICQURSTMBRBF-VXGBXAGGSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCOCC2 |
SMILES canónico |
CC(=O)NC1CCCCC1N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
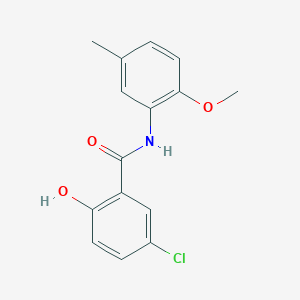
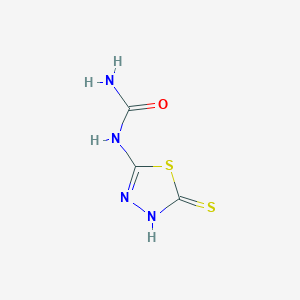
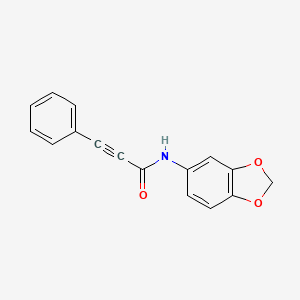
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

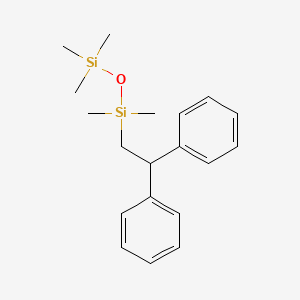
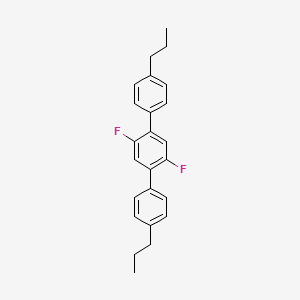
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
